what is propargyl chloroformate
what is propargyl chloroformate
An In-Depth Technical Guide to Propargyl Chloroformate
Authored by a Senior Application Scientist
Propargyl chloroformate (C₄H₃ClO₂) is a highly reactive, bifunctional organic reagent that has become an indispensable tool in modern chemical synthesis, particularly in the fields of medicinal chemistry, bioconjugation, and materials science. Characterized by a terminal alkyne (propargyl group) and a highly electrophilic chloroformate moiety, its utility stems from its ability to act as both a potent acylating agent and a versatile handle for "click" chemistry. This guide provides a comprehensive overview of propargyl chloroformate, detailing its synthesis, elucidating its reaction mechanisms, showcasing its diverse applications, and outlining critical safety protocols for its handling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their work.
Introduction and Core Chemical Identity
Propargyl chloroformate is a colorless to pale yellow liquid with a pungent odor.[1][2][3] Its molecular structure combines two highly valuable functional groups:
-
Chloroformate Group (-OCOCl): The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its primary use as an acylating agent, most notably for the introduction of a protecting group.
-
Propargyl Group (-CH₂C≡CH): The terminal alkyne is a key substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This allows for the efficient and specific covalent linkage to azide-functionalized molecules.[1]
This dual functionality makes propargyl chloroformate a powerful heterobifunctional linker, enabling chemists to first modify a molecule via the chloroformate and later attach it to another molecule or surface using the alkyne handle. Its most significant historical and ongoing application is in the introduction of the propargyloxycarbonyl (Poc) protecting group for amines and alcohols in multi-step organic synthesis.[1][2][4]
Physicochemical and Spectroscopic Profile
A clear understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃ClO₂ | [3][5] |
| Molecular Weight | 118.52 g/mol | [3][5][6] |
| CAS Number | 35718-08-2 | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 118-122 °C | [6][7] |
| Density | 1.215 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.435 | [6][7] |
| Flash Point | 30 °C (86 °F) - closed cup | [8][9] |
| Solubility | Soluble in dichloromethane, ether; insoluble in water | [2][3] |
Spectroscopic Data:
| Spectrum Type | Characteristic Peaks | Source(s) |
| ¹H NMR (CDCl₃) | δ 4.73 (d, 2H, -OCH₂), δ 2.48 (t, 1H, C≡CH) | [2] |
| ¹³C NMR (CDCl₃) | δ 153.2 (C=O), δ 86.0 (C≡CH₂), δ 77.1 (C≡CH) | [2] |
| Infrared (IR) | ~2120 cm⁻¹ (C≡C stretch), ~1755 cm⁻¹ (C=O stretch) | [2] |
Synthesis of Propargyl Chloroformate: A Comparative Analysis
The preparation of propargyl chloroformate is most commonly achieved through the reaction of propargyl alcohol with a phosgene equivalent. The choice of reagent involves a critical trade-off between reactivity, safety, and operational complexity.
Phosgene-Based Synthesis (The Industrial Standard)
The most established method involves the direct reaction of propargyl alcohol with phosgene (COCl₂).[1][2] Causality: The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl) to yield the final product.[1] A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct.[1] This method is favored in industrial settings for its high efficiency and yields, which are often in the 85-95% range.[1] However, the extreme toxicity of phosgene gas necessitates specialized equipment and stringent safety protocols, making it less suitable for standard laboratory use.
Triphosgene-Based Synthesis (A Safer Laboratory Alternative)
Triphosgene, a solid and therefore safer-to-handle phosgene equivalent, is the preferred reagent for laboratory-scale synthesis.[2] Causality: Triphosgene acts as a phosgene source in situ. The reaction mechanism involves the initial nucleophilic attack by propargyl alcohol on a carbonyl carbon of triphosgene.[1] This generates propargyl chloroformate and other intermediates that decompose to release more phosgene, which continues the reaction. Stoichiometrically, only one-third of an equivalent of triphosgene is needed per equivalent of alcohol, making it atom-economical.[1] Reaction conditions are mild and comparable to the phosgene method.
Thionyl Chloride Methodology
An alternative, phosgene-free route utilizes thionyl chloride (SOCl₂) in the presence of a base like pyridine.[1][2] Causality: The mechanism here is distinct. Propargyl alcohol first reacts with thionyl chloride to form a chlorosulfinate intermediate. This intermediate then decomposes to yield propargyl chloroformate, sulfur dioxide (SO₂), and HCl.[1] While this method avoids the use of phosgene and its direct surrogates, it is generally less preferred due to lower yields and more complex purification from byproducts.
Caption: General workflow for the synthesis of propargyl chloroformate.
| Method | Primary Reagent | Key Advantages | Key Disadvantages | Typical Scale |
| Phosgene | Phosgene (COCl₂) | High yield, high purity, cost-effective | Extremely toxic gas, requires special handling | Industrial |
| Triphosgene | Triphosgene | Solid reagent (safer), good yield, atom-economical | More expensive than phosgene | Laboratory |
| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Phosgene-free | Lower yields, more byproducts | Laboratory |
Chemical Reactivity and Mechanistic Pathways
The reactivity of propargyl chloroformate is dominated by the electrophilicity of the chloroformate group and the unique utility of the terminal alkyne.
Nucleophilic Acyl Substitution: The Core Reaction
Propargyl chloroformate readily undergoes nucleophilic substitution at the carbonyl carbon, proceeding through a bimolecular addition-elimination mechanism.[1][2] Causality: A nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the final product.[2] This pathway is strongly supported by kinetic studies.
-
Reaction with Amines (Carbamate Formation): This is the most critical reaction, used to install the propargyloxycarbonyl (Poc) protecting group . Primary and secondary amines react rapidly to form stable propargyl carbamates.[2] This reaction is fundamental to peptide synthesis and the protection of amine functionalities in complex molecules.[1][4]
Caption: Mechanism for Poc-protection of an amine.
Solvolysis Kinetics: A Deeper Mechanistic Look
The solvolysis of propargyl chloroformate (where the solvent acts as the nucleophile) has been studied extensively to probe its reaction mechanism.[10] Trustworthiness: The extended Grunwald-Winstein equation, a cornerstone of physical organic chemistry, has been applied to analyze reaction rates across various solvents.[10] The analysis reveals a high sensitivity to solvent nucleophilicity (l = 1.37) and a moderate sensitivity to solvent ionizing power (m = 0.47).[1][10] This l/m ratio of 2.91 strongly supports the bimolecular addition-elimination (Aₙ + Dₙ) mechanism, where the rate-determining step is the nucleophilic attack of the solvent on the carbonyl carbon.[1][10] This rules out a simple Sₙ2-type displacement.
The Alkyne Handle: Gateway to Click Chemistry
While the chloroformate group is consumed in the initial reaction, the propargyl group's terminal alkyne remains as a powerful functional handle for subsequent modifications. Causality: The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] This reaction is highly efficient, specific, and forms a stable, aromatic 1,2,3-triazole linkage. This allows molecules functionalized with the Poc group to be "clicked" onto biomolecules, polymers, or surfaces that have been tagged with an azide group.[11][12]
Caption: The role of the propargyl group in CuAAC "click" chemistry.
Field-Proven Applications
The unique bifunctionality of propargyl chloroformate has led to its adoption in several high-impact areas of research and development.
-
Protecting Group Chemistry: The Poc group is a versatile protecting group for amines, prized for its stability under various conditions but selective removal.[1][4] Its application is extensive in peptide synthesis, where it prevents unwanted side reactions at the amine functionalities of amino acids.[1] It can also be used to protect alcohols.[1]
-
Bioconjugation and Drug Discovery: Propargyl chloroformate is a key reagent for building complex bioconjugates.[11][12] In the development of Antibody-Drug Conjugates (ADCs), a linker molecule can be first attached to a cytotoxic drug using the chloroformate, and the entire payload can then be "clicked" onto an azide-modified antibody via the alkyne.[12] This strategy is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13] The resulting triazole linkage is a common and stable structural motif in medicinal chemistry.[2]
-
Synthesis of Advanced Intermediates: It serves as a precursor for other valuable reagents. For example, its reaction with pentafluorophenol produces propargyl pentafluorophenyl carbonate, another important reagent for peptide synthesis.[2][4]
Validated Experimental Protocols
The following protocols are provided as self-validating systems for common laboratory procedures involving propargyl chloroformate.
Protocol 1: Synthesis of Propargyl Chloroformate (Triphosgene Method)
WARNING: This reaction should be performed in a well-ventilated chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, dissolve triphosgene (0.33 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Prepare a solution of propargyl alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, carefully quench the reaction by slowly adding cold water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude product by vacuum distillation to obtain pure propargyl chloroformate.
Protocol 2: General Procedure for Poc-Protection of a Primary Amine
-
Setup: Dissolve the primary amine substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DCM) in a round-bottom flask with a magnetic stir bar.[14]
-
Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution. For reactions in aqueous media, a basic buffer like sodium borate can be used.[14]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add propargyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup: Dilute the reaction mixture with the solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The resulting Poc-protected amine can be purified by column chromatography on silica gel if necessary.
Safety, Handling, and Storage
Propargyl chloroformate is a hazardous chemical and must be handled with extreme care.[1]
| GHS Pictograms | Hazard Class | Hazard Statement |
| 🔥 | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor.[15] |
| 💀 | Acute Toxicity (Category 3/4) | H302: Harmful if swallowed.[15] H311 + H331: Toxic in contact with skin or if inhaled.[15] |
| corrosive | Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage.[15] |
Handling Precautions:
-
Ventilation: Always work in a certified chemical fume hood.[8] Do not inhale vapors or mists.
-
Personal Protective Equipment (PPE): Wear a face shield, safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. The material is flammable and its vapors may form explosive mixtures with air.[8] Take precautionary measures against static discharge.
-
Reactivity: Reacts with water, potentially liberating toxic fumes.[1] Avoid contact with moisture.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] The recommended storage temperature is 2-8 °C.[6][8]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and water.
Emergency Procedures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
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A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. National Institutes of Health (NIH). [Link]
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PROPARGYL CHLOROFORMATE Safety Data Sheets(SDS). lookchem. [Link]
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Propargyl chloroformate C4H3ClO2 | CID 3356829. PubChem. [Link]
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Chloroformate esters and related compounds. ResearchGate. [Link]
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Reactions for PrK synthesis. ResearchGate. [Link]
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Propargyl chloroformate, 1 X 25 mL. MilliporeSigma (Sigma-Aldrich). [Link]
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Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application. National Institutes of Health (NIH). [Link]
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Analysis of amino acids by gas chromatography... PubMed. [Link]
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Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. [Link]
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A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ResearchGate. [Link]
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Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing). [Link]
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